Unique Halogen Substitution Pattern Drives Divergent Electronic Properties Compared to Parent and Mono-Halogenated Phenols
3-Chloro-2,6-difluorophenol exhibits a distinct substitution pattern (Cl at C3, F at C2 and C6) that is not present in simpler, more readily available analogs like 2,6-difluorophenol (F at C2, C6) or 3-chlorophenol (Cl at C3). This unique arrangement of electron-withdrawing halogens results in a calculated pKa for the phenolic proton that is substantially different from the unsubstituted phenol (pKa ~10) and the mono-substituted analogs [1]. This difference in acidity directly influences its reactivity as a nucleophile and its solubility profile, which are critical parameters in both synthetic and biological applications .
| Evidence Dimension | Calculated Acidity (pKa) |
|---|---|
| Target Compound Data | 3-Chloro-2,6-difluorophenol (Calculated pKa ≈ 7.2) |
| Comparator Or Baseline | Phenol (pKa ≈ 10.0), 2,6-difluorophenol (Calculated pKa ≈ 8.0), 3-chlorophenol (Calculated pKa ≈ 9.0) |
| Quantified Difference | The target compound is significantly more acidic than phenol (~2.8 pKa units) and 3-chlorophenol (~1.8 pKa units), and moderately more acidic than 2,6-difluorophenol (~0.8 pKa units). |
| Conditions | In silico prediction based on Hammett constants for halogen substituents in aqueous solution at 25°C. |
Why This Matters
The lower pKa of 3-chloro-2,6-difluorophenol translates to a higher degree of ionization at physiological pH, enhancing aqueous solubility and influencing its bioavailability and target engagement compared to its less acidic analogs.
- [1] Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 (© 1994-2024 ACD/Labs). View Source
